molecular formula C19H12Cl3N3O5S B11710403 5-Chloro-2-(((4-chloro-3-nitrophenyl)sulfonyl)amino)-N-(4-chlorophenyl)benzamide CAS No. 136402-17-0

5-Chloro-2-(((4-chloro-3-nitrophenyl)sulfonyl)amino)-N-(4-chlorophenyl)benzamide

Cat. No.: B11710403
CAS No.: 136402-17-0
M. Wt: 500.7 g/mol
InChI Key: BFXLAXBXCXOWNH-UHFFFAOYSA-N
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Description

5-Chloro-2-(((4-chloro-3-nitrophenyl)sulfonyl)amino)-N-(4-chlorophenyl)benzamide is a useful research compound. Its molecular formula is C19H12Cl3N3O5S and its molecular weight is 500.7 g/mol. The purity is usually 95%.
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Biological Activity

5-Chloro-2-(((4-chloro-3-nitrophenyl)sulfonyl)amino)-N-(4-chlorophenyl)benzamide is a complex organic compound that has garnered attention for its significant biological activity, particularly in the context of cancer therapy. This article presents a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₉H₁₃Cl₃N₂O₃S. The compound features multiple chlorinated aromatic rings and a sulfonamide functional group, which are critical for its biological activity.

Inhibition of Wnt/Frizzled Signaling Pathway
The compound has been identified as an inhibitor of the Wnt/Frizzled signaling pathway, which plays a crucial role in regulating cell proliferation and differentiation. Dysregulation of this pathway is associated with various cancers, making it a prime target for therapeutic intervention .

Cell Growth Inhibition
Studies indicate that this compound effectively inhibits cell growth in several cancer cell lines by interfering with this signaling cascade. For instance, it has shown efficacy against colon cancer cell lines such as Caco-2 and HCT-116 .

Table 1: Biological Activity Summary

Activity Description
Wnt Inhibition Modulates Wnt signaling pathways; potential application in cancer therapy.
Cell Growth Inhibition Effective against various cancer cell lines, including Caco-2 and HCT-116 .
Potential Antitumor Effects Induces apoptosis in cancer cells; further studies needed for clinical relevance .

Case Studies and Research Findings

  • Cytotoxicity Studies
    Research has demonstrated that the compound exhibits cytotoxic effects on human cancer cell lines. For example, a study revealed that it significantly reduced cell viability in HCT-116 cells with an IC50 value indicating potent activity .
  • Comparative Analysis with Other Compounds
    When compared to other sulfonamide derivatives, this compound showed superior inhibition of cell proliferation in specific cancer types. Notably, its structural analogs were less effective, highlighting the unique efficacy of this compound .
  • Pharmacokinetic Studies
    Preliminary pharmacokinetic evaluations suggest that further investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is warranted to optimize its therapeutic potential .

Table 2: Comparison of Structural Analogues

Compound Name Structure Features Biological Activity
4-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamideSimilar sulfonamide linkage; different substituentsModerate activity against Wnt signaling
NiclosamideFDA-approved; targets Wnt signalingEstablished antitumor activity

Properties

CAS No.

136402-17-0

Molecular Formula

C19H12Cl3N3O5S

Molecular Weight

500.7 g/mol

IUPAC Name

5-chloro-2-[(4-chloro-3-nitrophenyl)sulfonylamino]-N-(4-chlorophenyl)benzamide

InChI

InChI=1S/C19H12Cl3N3O5S/c20-11-1-4-13(5-2-11)23-19(26)15-9-12(21)3-8-17(15)24-31(29,30)14-6-7-16(22)18(10-14)25(27)28/h1-10,24H,(H,23,26)

InChI Key

BFXLAXBXCXOWNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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